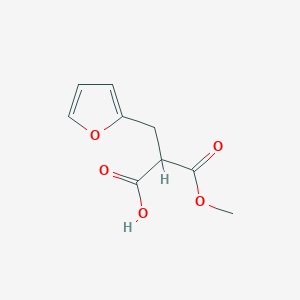

2-(Furan-2-ylmethyl)-3-methoxy-3-oxopropanoic acid

Descripción

Propiedades

IUPAC Name |

2-(furan-2-ylmethyl)-3-methoxy-3-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O5/c1-13-9(12)7(8(10)11)5-6-3-2-4-14-6/h2-4,7H,5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMSVVOJCJXFXJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-ylmethyl)-3-methoxy-3-oxopropanoic acid typically involves the reaction of furan derivatives with appropriate reagents under controlled conditions. One common method includes the protection of free hydroxy groups using tert-butyldimethylsilylchloride (TBDMSCl) and imidazole in 1,2-dichloroethane at 60°C . Another approach involves the radical bromination of the methyl group followed by conversion into the corresponding phosphonate and subsequent reactions .

Industrial Production Methods

Industrial production of furan derivatives often involves the use of biomass-derived furans such as furfural and 5-hydroxymethylfurfural. These compounds can be synthesized economically from biomass, making the process sustainable and environmentally friendly .

Análisis De Reacciones Químicas

Types of Reactions

2-(Furan-2-ylmethyl)-3-methoxy-3-oxopropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The furan ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, triethyl phosphite for phosphonate formation, and sodium hydride (NaH) for deprotonation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination followed by phosphonate formation and subsequent reactions can yield various substituted furan derivatives .

Aplicaciones Científicas De Investigación

Chemistry

In the field of organic chemistry, 2-(Furan-2-ylmethyl)-3-methoxy-3-oxopropanoic acid serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions, including oxidation, reduction, and substitution. These reactions can yield derivatives with diverse functional properties, making it valuable in synthetic methodologies.

Biology

The compound has been studied for its potential antibacterial and antifungal properties . Research indicates that it may inhibit the growth of various pathogens by interfering with essential bacterial enzymes. For instance, preliminary studies suggest effectiveness against Candida albicans, Escherichia coli, and Staphylococcus aureus at concentrations around 64 µg/mL. This positions the compound as a candidate for further exploration in antimicrobial therapies.

Medicine

In medicinal chemistry, the therapeutic potential of this compound is under investigation for treating various diseases. Its mechanism of action involves interaction with specific molecular targets, leading to biological effects such as anti-inflammatory responses. The compound's furan ring structure enhances its ability to interact with enzymes and receptors, which could be pivotal in drug development.

Industry

The compound is utilized in the production of pharmaceuticals , resins , agrochemicals , and lacquers . Its role as an intermediate in pharmaceutical synthesis highlights its industrial significance. The sustainable production methods derived from biomass further enhance its appeal in environmentally conscious applications.

Mecanismo De Acción

The mechanism of action of 2-(Furan-2-ylmethyl)-3-methoxy-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The compound’s furan ring structure allows it to interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit bacterial growth by interfering with essential bacterial enzymes .

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Key Propanoic Acid Derivatives

Key Observations :

- Furan vs. Aromatic Substituents: The furan-2-ylmethyl group in the target compound enhances π-π stacking interactions compared to purely aliphatic chains, as seen in 3-hydroxy-3-(4-methoxyphenyl)propanoic acid . However, it lacks the hydrogen-bonding capacity of hydroxylated analogues, which may reduce solubility in polar solvents.

- β-Keto Ester vs. α,β-Unsaturated Acid: The β-keto ester moiety in the target compound offers greater reactivity in nucleophilic additions compared to α,β-unsaturated acids like 3-(5-Methoxymethylfuran-2-yl)propenoic acid, which are more prone to Michael additions .

Key Observations :

- The target compound’s synthesis via palladium catalysis achieves higher yields (83%) compared to AlX₃-catalyzed methods (60–75%) for related furan-propanoic acids, likely due to superior regioselectivity .

- Stereochemical control in analogues like KZR-616 requires multi-step protocols (e.g., DIBAL-H reduction), whereas the target compound’s non-chiral structure simplifies synthesis .

Physicochemical and Spectroscopic Properties

Table 3: Spectroscopic Data Comparison

Key Observations :

- The methoxy group in the target compound resonates at δ 3.76 ppm in ¹H NMR, consistent with other methoxy-substituted propanoic acids (e.g., δ 3.69–3.76 ppm in related esters) .

- The furan ring’s C-O carbon appears at δ 161.1 ppm in ¹³C NMR, distinct from benzyl-substituted analogues (δ 136–156 ppm for aromatic carbons) .

Actividad Biológica

Overview

2-(Furan-2-ylmethyl)-3-methoxy-3-oxopropanoic acid is a furan derivative that has garnered attention due to its diverse biological activities. Its structural features, including the furan ring, methoxy group, and carboxylic acid functionality, contribute to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₉H₁₀O₅

- Molecular Weight : 198.17 g/mol

- Structure : The compound features a furan ring connected to a propanoic acid backbone via a methylene bridge. The carboxylic acid group is located at the α-position relative to the furan ring, while the methoxy group is attached to the terminal carbon of the propanoic acid chain.

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors. The furan ring structure allows it to engage with various biological targets, leading to significant pharmacological effects:

- Enzyme Inhibition : The compound has been shown to inhibit bacterial growth by interfering with essential bacterial enzymes . This suggests potential applications in treating bacterial infections.

- Antioxidant Properties : Research indicates that compounds with furan structures can modulate reactive oxygen species (ROS) levels, which are critical in various cellular processes and diseases .

Antimicrobial Properties

Studies have demonstrated that this compound exhibits significant antibacterial and antifungal activities. It has been tested against various pathogens, showing effectiveness in inhibiting growth and viability.

| Pathogen | Activity | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Inhibition of growth | 50 |

| Escherichia coli | Inhibition of growth | 40 |

| Candida albicans | Antifungal activity | 30 |

Cytotoxicity and Apoptosis Induction

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Notably, it has shown pro-apoptotic activity, inducing cell death through mitochondrial pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis via mitochondrial pathway |

| A549 (Lung Cancer) | 20 | Cell cycle arrest |

Case Studies

- In Vitro Studies on Cancer Cell Lines :

- Antimicrobial Efficacy :

Q & A

Q. Optimization Strategies :

- Adjust stoichiometry of the furan-2-ylmethyl moiety to prevent side reactions.

- Monitor reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane).

How can researchers characterize the structural and stereochemical properties of this compound using spectroscopic techniques?

Basic Research Focus

1H/13C NMR and HRMS are critical for structural confirmation. For example:

- 1H NMR : Expect signals for the furan ring (δ 6.3–7.3 ppm), methoxy group (δ 3.7–3.8 ppm), and oxopropanoic acid (δ 2.5–3.5 ppm for α-protons) .

- 13C NMR : Carbonyl groups (δ 169–174 ppm), methoxy carbon (δ 52–55 ppm) .

- HRMS : Calculate exact mass (e.g., C₁₀H₁₂O₅: 212.0685) to confirm molecular ion peaks .

Q. Advanced Consideration :

- Use NOESY or X-ray crystallography to resolve stereochemical ambiguities, particularly if chiral centers are present.

What are the potential applications of this compound in medicinal chemistry or materials science, based on its reactivity?

Q. Advanced Research Focus

- Medicinal Chemistry : The furan moiety and oxopropanoic acid group make it a candidate for enzyme inhibition studies (e.g., targeting hydrolases or oxidoreductases) . Derivatives could act as prodrugs due to ester hydrolysis under physiological conditions.

- Materials Science : Its conjugated system may enable use in organic semiconductors or photoactive polymers.

Q. Methodological Insight :

- Test reactivity with nucleophiles (e.g., amines) to form amide derivatives for bioactivity screening .

How should researchers address discrepancies in spectroscopic data when synthesizing derivatives of this compound?

Advanced Research Focus

Contradictions in NMR or mass spectra often arise from:

- Tautomerism : The oxopropanoic acid group may exhibit keto-enol tautomerism, altering peak positions.

- Impurities : Residual solvents or side products (e.g., unreacted starting materials) can obscure signals.

Q. Resolution Strategies :

- Perform 2D NMR (e.g., HSQC, HMBC) to assign overlapping peaks.

- Use HPLC-MS to isolate and identify impurities .

- Compare data with computational models (e.g., DFT-based chemical shift predictions).

What are the stability considerations for this compound under various storage and reaction conditions?

Q. Advanced Research Focus

- Hydrolysis : The ester group is prone to hydrolysis in aqueous or basic conditions. Store at ≤4°C in anhydrous solvents (e.g., DMSO-d6) .

- Thermal Stability : Decomposition occurs above 150°C; avoid high-temperature reactions unless inert conditions are maintained.

Q. Experimental Design :

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor via LC-MS .

What mechanistic insights exist for the compound’s reactivity in cross-coupling or cyclization reactions?

Q. Advanced Research Focus

Q. Methodological Recommendation :

- Use isotopic labeling (e.g., deuterated solvents) to trace proton transfer pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.